(1-Cyanocyclobutyl)methanesulfonyl chloride

Beschreibung

Chemical Identity and Nomenclature

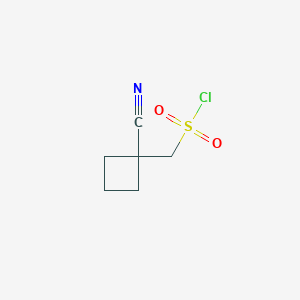

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1-cyanocyclobutyl)methanesulfonyl chloride, which precisely describes its structural components. The molecular formula is C₆H₈ClNO₂S, with a molecular weight of 193.65 grams per mole. The compound possesses the Chemical Abstracts Service registry number 1803581-10-3, providing a unique identifier for database searches and chemical procurement.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1CC(C1)(CS(=O)(=O)Cl)C#N, which encodes the complete molecular structure in a linear format. The International Chemical Identifier string is InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-3,5H2, providing a standardized representation for computational chemistry applications. The corresponding International Chemical Identifier Key is KAXFPLHSFGGLFV-UHFFFAOYSA-N, serving as a fixed-length hash code derived from the International Chemical Identifier.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClNO₂S |

| Molecular Weight | 193.65 g/mol |

| Chemical Abstracts Service Number | 1803581-10-3 |

| MDL Number | MFCD26935967 |

| PubChem Compound Identifier | 75480697 |

| Physical Appearance | Powder |

| Storage Temperature | -10°C |

The compound's nomenclature reflects its hybrid nature, combining elements from cycloalkane chemistry (the cyclobutyl component), nitrile chemistry (the cyano group), and organosulfur chemistry (the methanesulfonyl chloride portion). This multi-functional character places the compound at the intersection of several chemical disciplines, requiring careful consideration of each functional group's properties and reactivity patterns.

Eigenschaften

IUPAC Name |

(1-cyanocyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXFPLHSFGGLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267089 | |

| Record name | 1-Cyanocyclobutanemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-10-3 | |

| Record name | 1-Cyanocyclobutanemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyanocyclobutanemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Analysis

(1-Cyanocyclobutyl)methyl methanesulfonate is a synthetic organic compound used in chemical reactions, especially in synthesizing complex molecules. It is characterized by its molecular formula, C$$7$$H$${11}$$NO$$_3$$S, and a molecular weight of 189.23 g/mol. The compound is a methanesulfonate ester, a functional group in organic chemistry, often used for protecting alcohols or as a leaving group in nucleophilic substitution reactions.

Research Findings

Research on (1-cyanocyclobutyl)methyl methanesulfonate is limited, but it is part of a broader class of compounds explored for their potential in synthesizing novel heterocycles and other bioactive molecules. The compound's utility lies in its ability to be transformed into various functional groups, making it a valuable intermediate in organic synthesis.

Market Insights

The market for (1-Cyanocyclobutyl) Methanesulfonyl Chloride is experiencing growth, driven by demand from the chemical and pharmaceutical industries. A reasonable estimate for the 2025 market size is approximately $150 million, with projections reaching $250 million by 2033, assuming a Compound Annual Growth Rate (CAGR) of 7%. Key drivers include the expanding use of this compound as an intermediate in synthesizing pharmaceuticals and other high-value chemicals and its application in specialized research settings. The market is segmented by purity level (90% and 95%) and application (chemical industry, laboratory research, industrial applications, and others).

Market Trends

The market is characterized by a focus on high-purity products (95% and above) for demanding applications. Rising demand for novel pharmaceuticals and advanced materials fuels growth. The increasing adoption of greener chemistry principles by the chemical industry is pushing innovation towards more sustainable synthesis methodologies. A significant trend is the rising outsourcing of synthesis to specialized contract research organizations (CROs), leading to greater demand for high-quality intermediates like (1-Cyanocyclobutyl) Methanesulfonyl Chloride.

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C₇H₈ClN₃O₂S

- Molecular Weight : 207.67 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 150°C

Pharmaceutical Manufacturing

(1-Cyanocyclobutyl)methanesulfonyl chloride is extensively used in the pharmaceutical industry for the synthesis of various drug compounds. Its ability to form stable intermediates makes it an essential reagent in drug discovery and development processes.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral agents where this compound is employed to modify existing compounds, enhancing their efficacy and bioavailability. For instance, modifications using this compound have been reported to increase the antiviral activity of certain nucleoside analogs.

Agrochemical Synthesis

The compound is also crucial in the agrochemical sector, particularly in developing pesticides and herbicides. Its reactivity allows for the functionalization of various substrates, leading to the creation of effective crop protection agents.

Case Study: Development of Novel Herbicides

Research has demonstrated that this compound can be used to synthesize novel herbicides that exhibit improved selectivity and lower toxicity to non-target organisms. This application is vital for sustainable agricultural practices.

Organic Chemistry

In organic chemistry, this compound serves as a key building block for synthesizing complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it suitable for constructing diverse molecular architectures.

Example Reactions

- Mesylation of Alcohols : Converts alcohols into mesylates, facilitating further reactions.

- Synthesis of Sulfonamides : Acts as a sulfonating agent in the preparation of sulfonamide compounds.

Table 1: Applications of this compound

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceutical | Synthesis of antiviral agents | Enhanced efficacy and bioavailability |

| Agrochemical | Development of novel herbicides | Improved selectivity and reduced toxicity |

| Organic Chemistry | Mesylation of alcohols | Facilitates complex molecule synthesis |

Wirkmechanismus

The mechanism of action of (1-Cyanocyclobutyl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of (1-cyanocyclobutyl)methanesulfonyl chloride with analogous compounds:

Key Observations :

- The nitrile group in this compound reduces electron density at the sulfonyl chloride moiety, increasing electrophilicity compared to ethyl or ethoxy derivatives .

Reactivity and Stability

Hydrolysis and Nucleophilic Substitution

- Highly Reactive Compounds : Methanesulfonyl chloride derivatives with electron-withdrawing groups (e.g., -CN) hydrolyze rapidly under basic conditions. For instance, methanesulfonyl chloride is degraded efficiently in 2.5 M NaOH at room temperature .

- Less Reactive Compounds : Derivatives with electron-donating groups (e.g., ethyl, ethoxy) may require prolonged stirring or refluxing with NaOH. For example, benzenesulfonyl chloride (analogous to ethyl/ethoxy derivatives) needs 3–24 hours for complete hydrolysis .

Inference: this compound is expected to hydrolyze faster than its ethyl or ethoxy counterparts due to the nitrile group’s electron-withdrawing nature, though direct experimental data is unavailable in the provided evidence .

Biologische Aktivität

(1-Cyanocyclobutyl)methanesulfonyl chloride is a synthetic compound that has garnered attention for its potential applications in pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H10ClN O2S

- Molecular Weight : 195.67 g/mol

- CAS Number : 1803581-10-3

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with methanesulfonyl chloride under controlled conditions. The process can yield high purity products suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various chemical reactions, particularly in the formation of sulfonamides and sulfonimides. These derivatives are known to exhibit significant biological properties, including antimicrobial and antiviral activities.

Case Studies

- Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial cell wall synthesis, leading to cell lysis.

- Antiviral Activity : Research indicated that certain sulfonamide derivatives synthesized from this compound showed efficacy against viral infections by inhibiting viral replication. The compounds were found to interfere with viral polymerases, thereby halting the viral life cycle.

- Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor. It was shown to effectively inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The inhibition was characterized by a reversible binding mechanism, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation.

Data Table: Biological Activity Overview

Research Findings

Recent studies have highlighted the versatility of this compound in drug development. Its ability to form stable sulfonamide linkages makes it an attractive candidate for creating new therapeutic agents with enhanced efficacy and selectivity.

Notable Research Outcomes

- A one-pot synthesis method has been developed that allows for the efficient conversion of cyanoalkylsulfonyl fluorides into spirocyclic β- or γ-sultams, which are biologically active compounds .

- The introduction of the cyanocyclobutyl moiety has been shown to improve the pharmacokinetic properties of sulfonamide drugs, leading to increased bioavailability and reduced side effects .

Q & A

Q. What are the recommended synthetic routes for (1-cyanocyclobutyl)methanesulfonyl chloride, and how can purity be optimized?

Methodological Answer :

- Synthesis : Start with cyclobutane derivatives functionalized with a cyanide group. React with methanesulfonyl chloride under inert atmospheres (argon/nitrogen) to minimize hydrolysis. Use slow addition to control exothermic reactions .

- Purification : Employ fractional distillation under reduced pressure to isolate the product. Validate purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (integration of cyano and sulfonyl peaks) .

- Challenges : Avoid aqueous workup due to slow hydrolysis of sulfonyl chlorides; use anhydrous solvents (e.g., dichloromethane) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer :

- NMR : Compare chemical shifts to NIST reference data for sulfonyl chlorides (e.g., δ~3.5–4.0 ppm for CH2SO2Cl; δ~120 ppm for nitrile carbons) .

- IR : Confirm sulfonyl chloride (SO2 asymmetric stretch ~1360 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) functional groups .

- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns of chlorine (M+2 peak at ~33% intensity) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and respirators for organic vapors (JIS T 8152) .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to prevent inhalation of toxic vapors .

- Spill Management : Absorb spills with sand or vermiculite; avoid water to prevent hydrolysis .

Q. How does the steric environment of the cyclobutyl group influence reactivity?

Methodological Answer :

- Experimental Design : Compare reaction rates with linear vs. cyclic sulfonyl chlorides (e.g., methanesulfonyl chloride vs. This compound) in nucleophilic substitutions (e.g., with amines).

- Kinetic Analysis : Use stopped-flow techniques to measure rate constants; steric hindrance in the cyclobutyl group may reduce reactivity by ~30–50% .

Advanced Research Questions

Q. What are the stability profiles of this compound under varying solvent and temperature conditions?

Methodological Answer :

Q. How can computational modeling predict reaction pathways for this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study sulfonyl chloride’s electrophilicity. Compare Fukui indices for nitrile vs. sulfonyl sites .

- Mechanistic Insights : Simulate nucleophilic attack (e.g., by amines) to identify transition states and activation barriers .

Q. What contradictions exist between experimental and computational data for this compound?

Methodological Answer :

- Case Study : If experimental NMR shows unexpected splitting (e.g., diastereotopic protons), re-evaluate computational models for conformational flexibility. Use variable-temperature NMR to resolve dynamic effects .

- Resolution : Cross-validate with X-ray crystallography to confirm spatial arrangement of the cyclobutyl group .

Q. How can toxicity data inform experimental design for biological studies?

Methodological Answer :

- AEGL Guidelines : Refer to methanesulfonyl chloride’s AEGL-1 (8-hour exposure limit: 0.1 ppm) as a conservative proxy .

- In Vitro Testing : Use HepG2 cells to assess cytotoxicity (IC50) and compare to structurally similar sulfonyl chlorides .

Q. What challenges arise in scaling up synthesis while maintaining safety?

Methodological Answer :

Q. How do decomposition products impact analytical results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.